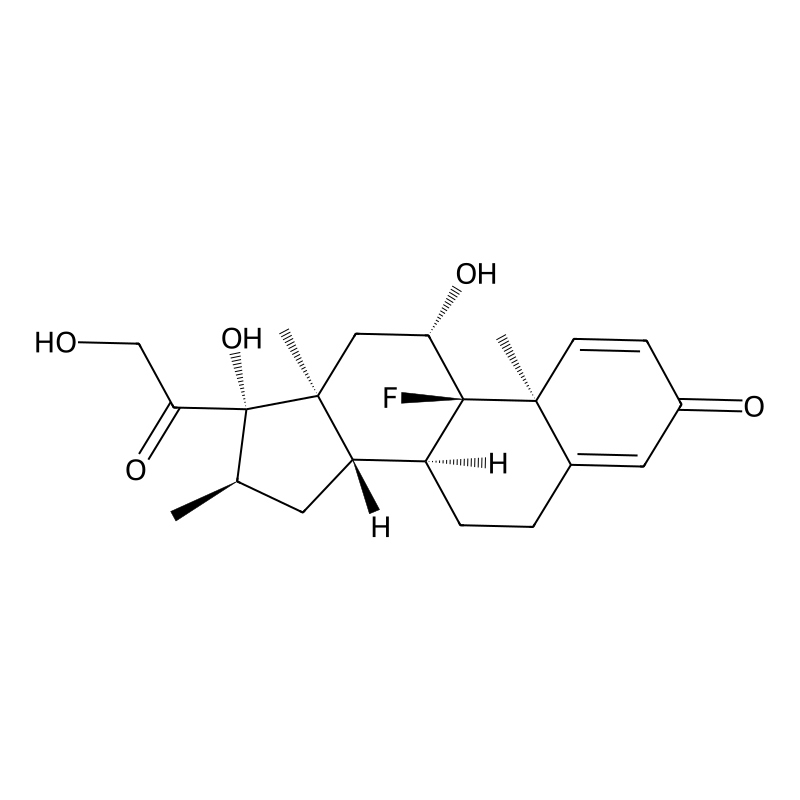

Dexamethasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/

ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/

Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform

In water, 89.0 mg/L at 25 °C

5.05e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Dexamethasone (CAS 50-02-2) is a highly potent, synthetic fluorinated glucocorticoid characterized by its exceptional anti-inflammatory properties and complete lack of mineralocorticoid activity. As a long-acting corticosteroid, it exhibits a biological half-life of 36 to 72 hours and binds to the glucocorticoid receptor with significantly higher affinity than natural baseline corticosteroids [1]. In procurement and industrial formulation contexts, the free base form of dexamethasone is distinguished by its high lipophilicity (logP ~1.9), practical insolubility in water, and robust thermal stability with a melting point range of 255–264 °C. These physicochemical traits make it a critical active pharmaceutical ingredient (API) for sustained-release polymer implants, hydrophobic topical formulations, and specialized cell culture media, where long-term stability, precise micro-dosing, and controlled release are paramount.

Generic substitution of dexamethasone base (CAS 50-02-2) with its water-soluble salt counterpart, dexamethasone sodium phosphate, or with lower-potency analogs like hydrocortisone, routinely fails in advanced formulation and manufacturing workflows. While the sodium phosphate salt is ideal for rapid-onset aqueous injectables, its high hydrophilicity causes unacceptable burst-release profiles and premature leaching when loaded into hydrophobic polymer matrices (e.g., PLGA or PLA) intended for multi-month sustained release [1]. Furthermore, substituting dexamethasone with hydrocortisone or prednisolone compromises therapeutic efficacy in micro-dosed applications, as dexamethasone possesses 25 to 30 times the anti-inflammatory potency of hydrocortisone and completely lacks mineralocorticoid (sodium-retaining) side effects [2]. Consequently, for long-acting depot injections, hot-melt extruded implants, and precision cell culture media, the specific lipophilic and high-affinity profile of dexamethasone base is strictly non-interchangeable.

Superior Glucocorticoid Receptor Affinity and Anti-Inflammatory Potency

Dexamethasone exhibits a 7-fold higher binding affinity for the glucocorticoid receptor compared to hydrocortisone, with an IC50 of 38 nM and a Ki of 6.7 nM . In clinical and in vitro models, this translates to an anti-inflammatory potency 25 to 30 times greater than hydrocortisone and 5 to 6 times greater than prednisolone, while exhibiting a 30:0 ratio of glucocorticoid to mineralocorticoid activity [1].

| Evidence Dimension | Glucocorticoid Receptor Affinity (Ki) and Relative Potency |

| Target Compound Data | Ki = 6.7 nM; Relative Anti-inflammatory Potency = 30x |

| Comparator Or Baseline | Hydrocortisone (Relative Potency = 1x); Prednisolone (Relative Potency = 4x) |

| Quantified Difference | 7-fold higher receptor affinity and 30-fold greater anti-inflammatory potency than the hydrocortisone baseline. |

| Conditions | In vitro receptor binding assays and standardized clinical equivalence models. |

Allows formulators to achieve high therapeutic efficacy at microgram doses while eliminating unwanted mineralocorticoid-induced fluid retention.

Lipophilicity-Driven Sustained Release in PLGA/PLA Implants

Dexamethasone base is highly lipophilic (logP ~1.9) and practically insoluble in water, making it the required form for long-acting in situ forming implants (ISFIs) and PLGA microspheres. When compared to the hydrophilic dexamethasone sodium phosphate (water solubility ~1.52 mg/mL), dexamethasone base interacts more closely with hydrophobic polymer chains like PLA and PLGA, preventing rapid burst release and enabling sustained zero-order release profiles over 3 to 6 months in intravitreal and intra-articular formulations[1].

| Evidence Dimension | Aqueous Solubility and Polymer Matrix Release Duration |

| Target Compound Data | Practically insoluble in water; sustained release over 3-6 months in PLGA. |

| Comparator Or Baseline | Dexamethasone sodium phosphate (Hydrophilic, 1.52 mg/mL water solubility). |

| Quantified Difference | Base form prevents rapid burst release, extending therapeutic delivery from days to months. |

| Conditions | PLGA/PLA biodegradable polymer encapsulation and physiological buffer release assays. |

Critical for manufacturing long-acting depot injections and implants where the water-soluble phosphate salt would prematurely leach out of the polymer matrix.

High Thermal Stability for Hot-Melt Extrusion Manufacturing

Dexamethasone base possesses a high melting point range of 255 °C to 264 °C and exhibits excellent thermal stability without decomposition under standard pharmaceutical processing conditions . This high thermal threshold allows the compound to withstand the elevated temperatures required for hot-melt extrusion (HME) processes, a critical manufacturing step for producing solid preformed polymer implants (e.g., PLGA intravitreal rods) without degrading the active pharmaceutical ingredient [1].

| Evidence Dimension | Melting Point and Thermal Degradation Threshold |

| Target Compound Data | Melting point 255-264 °C; stable under HME thermal stress. |

| Comparator Or Baseline | Standard thermally labile biologicals or low-melting APIs. |

| Quantified Difference | Maintains API integrity at extrusion temperatures exceeding 100-150 °C. |

| Conditions | Solid-state thermal characterization and hot-melt extrusion processing. |

Enables the use of advanced, solvent-free continuous manufacturing techniques like hot-melt extrusion for solid implant production.

Standardized Efficacy in Stem Cell Differentiation and Organoid Workflows

In cell culture applications, dexamethasone is the definitive standard for inducing osteogenic differentiation of mesenchymal stem cells (MSCs) and generating liver organoids. At precise concentrations (typically 0.1 to 1.0 µM), it reliably upregulates specific markers (e.g., p57 Kip2) and drives cellular maturation. Substituting with hydrocortisone or other lower-affinity glucocorticoids results in inconsistent differentiation yields and requires constant re-titration due to their shorter biological half-lives and lower receptor binding affinities.

| Evidence Dimension | Differentiation Efficiency and Protocol Standardization |

| Target Compound Data | Standardized induction at 0.1 - 1.0 µM concentrations. |

| Comparator Or Baseline | Hydrocortisone or Prednisolone. |

| Quantified Difference | Provides consistent, long-term receptor activation without the rapid degradation seen in short-acting alternatives. |

| Conditions | In vitro stem cell differentiation and organoid generation media. |

Ensures reproducible lot-to-lot results in commercial cell culture media manufacturing and advanced tissue engineering.

Long-Acting Intravitreal and Intra-Articular Implants

Due to its high lipophilicity and practical insolubility in water, dexamethasone base is the required API for formulating PLGA and PLA-based sustained-release implants. It prevents the rapid burst release associated with hydrophilic salts, enabling steady zero-order drug delivery over 3 to 6 months [1].

Hot-Melt Extrusion (HME) Manufacturing of Solid Dosage Forms

The high melting point (255-264 °C) and thermal stability of dexamethasone base make it uniquely suited for hot-melt extrusion processes. This allows manufacturers to produce preformed solid polymer implants without solvent toxicity or API thermal degradation .

Commercial Cell Culture Media for Organoids and Stem Cells

Dexamethasone's superior glucocorticoid receptor affinity (Ki = 6.7 nM) and long biological half-life make it the indispensable standard for inducing osteogenic differentiation and generating liver organoids, providing lot-to-lot reproducibility that cannot be achieved with hydrocortisone .

Purity

Physical Description

Solid

Color/Form

WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.83 (LogP)

log Kow = 1.83

1.1

Decomposition

Appearance

Melting Point

260-264

262-264 °C

262 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 163 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 162 of 163 companies with hazard statement code(s):;

H315 (27.16%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (29.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (27.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (26.54%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (26.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (59.88%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (27.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H410 (22.84%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Ozurdex is indicated for the treatment of adult patients with macular oedema following either branch retinal-vein occlusion (BRVO) or central retinal-vein occlusion (CRVO). Ozurdex is indicated for the treatment of adult patients with inflammation of the posterior segment of the eye presenting as noninfectious uveitis. Ozurdex is indicated for the treatment of adult patients with visual impairment due to diabetic macular oedema (DME) who are pseudophakic or who are considered insufficiently responsive to, or unsuitable for non-corticosteroid therapy.

Treatment of multiple myeloma.

Treatment of postoperative pain and inflammation associated with ophthalmic surgery

Treatment of diabetic macular oedema

Chronic non-infectious intermediate or posterior uveitis

Other retinal vascular occlusion

Dexamethasone has a wide variety of uses in the medical field. As a treatment, dexamethasone has been useful in treating acute exacerbations of multiple sclerosis, allergies, cerebral edema, inflammation, and shock. Patients with conditions such as asthma, atopic and contact dermatitis, and drug hypersensitivity reactions have benefited from dexamethasone. In endocrinology, dexamethasone has been found useful as a test for Cushing syndrome.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Systemic; Glucocorticoids; Anti-Inflammatory Agents

NCI Cancer Drugs

FDA Approval: Yes

Dexamethasone is approved to be used to reduce inflammation and suppress (lower) the body's immune response. It is used with other drugs to treat the following types of cancer : Leukemia.

Lymphoma.

Mycosis fungoides (a type of cutaneous T-cell lymphoma ).

Dexamethasone is also used alone or with other drugs to prevent or treat the following conditions related to cancer: Anemia.

Cerebral edema ( fluid build-up in the brain) associated with brain tumors.

Drug hypersensitivity ( allergic reactions ).

Hypercalcemia (high blood levels of calcium ).

Thrombocytopenia (low platelet levels).

Dexamethasone is also used alone or with other drugs to treat many other diseases and conditions. The drug continues to be studied in the treatment of many types of cancer and other conditions.

Therapeutic Uses

Nasal corticosteroids are used in some patients for prophylaxis of seasonal rhinitis. This form of therapy is generally reserved for patients who have consistently demonstrated a need for nasal corticosteroids to control seasonal rhinitis syndromes. Antihistamines and decongestants are considered primary therapies for this disorder. Dexamethasone nasal aerosol is less frequently used because its use results in a significantly higher incidence of systemic adverse effects with no additional benefit over other nasal corticosteroids. /NOT included in US product labeling/

Ophthalmic corticosteroids are indicated in the treatment of corticosteroid-responsive allergic and inflammatory conditions of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe. /Corticosteroids (Ophthalmic); Included in US product labeling/

Otic corticosteroids are indicated in the treatment of corticosteroid-responsive inflammatory disorders of the external auditory meatus such as: allergic otitis externa; infective otitis (treatment adjunct); (chronic eczematoid otitis externa or seborrheic otitis externa /NOT included in US product labeling/). Dexamethasone /is/ used in the treatment of these and other corticosteroid-responsive disorders of the external auditory meatus. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Pharmacology

Dexamethasone is a synthetic adrenal corticosteroid with potent anti-inflammatory properties. In addition to binding to specific nuclear steroid receptors, dexamethasone also interferes with NF-kB activation and apoptotic pathways. This agent lacks the salt-retaining properties of other related adrenal hormones. (NCI04)

MeSH Pharmacological Classification

ATC Code

S01BA01

A - Alimentary tract and metabolism

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AC - Corticosteroids for local oral treatment

A01AC02 - Dexamethasone

C - Cardiovascular system

C05 - Vasoprotectives

C05A - Agents for treatment of hemorrhoids and anal fissures for topical use

C05AA - Corticosteroids

C05AA09 - Dexamethasone

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07A - Corticosteroids, plain

D07AB - Corticosteroids, moderately potent (group ii)

D07AB19 - Dexamethasone

D - Dermatologicals

D07 - Corticosteroids, dermatological preparations

D07X - Corticosteroids, other combinations

D07XB - Corticosteroids, moderately potent, other combinations

D07XB05 - Dexamethasone

D - Dermatologicals

D10 - Anti-acne preparations

D10A - Anti-acne preparations for topical use

D10AA - Corticosteroids, combinations for treatment of acne

D10AA03 - Dexamethasone

H - Systemic hormonal preparations, excl. sex hormones and insulins

H02 - Corticosteroids for systemic use

H02A - Corticosteroids for systemic use, plain

H02AB - Glucocorticoids

H02AB02 - Dexamethasone

R - Respiratory system

R01 - Nasal preparations

R01A - Decongestants and other nasal preparations for topical use

R01AD - Corticosteroids

R01AD03 - Dexamethasone

S - Sensory organs

S01 - Ophthalmologicals

S01B - Antiinflammatory agents

S01BA - Corticosteroids, plain

S01BA01 - Dexamethasone

S - Sensory organs

S01 - Ophthalmologicals

S01C - Antiinflammatory agents and antiinfectives in combination

S01CB - Corticosteroids/antiinfectives/mydriatics in combination

S01CB01 - Dexamethasone

S - Sensory organs

S02 - Otologicals

S02B - Corticosteroids

S02BA - Corticosteroids

S02BA06 - Dexamethasone

S - Sensory organs

S03 - Ophthalmological and otological preparations

S03B - Corticosteroids

S03BA - Corticosteroids

S03BA01 - Dexamethasone

Mechanism of Action

Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/

Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/

Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C1 (GR) [HSA:2908] [KO:K05771]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

23495-06-9

Absorption Distribution and Excretion

Corticosteroids are generally eliminated predominantly in the urine. However, dexamethasone is <10% elminated in urine.

A 1.5mg oral dose of dexamethasone has a volume of distribution of 51.0L, while a 3mg intramuscular dose has a volume of distribution of 96.0L.

A 20mg oral tablet has a clearance of 15.7L/h. A 1.5mg oral dose of dexamethasone has a clearance of 15.6±4.9L/h while a 3.0mg intramuscular dose has a clearance of 9.9±1.4L/h.

Absorbed into aqueous humor, cornea, iris, choroid ciliary body, and retina. Systemic absorption occurs, but may be significant only at higher dosages or in extended pediatric therapy. /Corticosteroids (Ophthalmic)/

Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations. Following im administration, absorption was rapid with peak plasma concentrations at 30-40 minutes for both solutions. Bioavailability after im administration was 100% for dexamethasone alcohol but 40% for dexamethasone 21-isonicotinate. After im administration of dexamethasone 21-isonicotinate as a suspension, dexamethasone was not detected in plasma, suggesting a long absorption phase

Crl:SD(CD)BR rats were administered a single im dose of 9 ug, (1,2,4-3H)-dexamethasone/kg bw. Radioactivity was measured up to 96 hours after administration in plasma (pre- and post-freeze dried), urine, feces and expired air. Tritium exchange was measured in stored urine. Highest plasma levels were observed 6 hours after dosing (3.7 ug equivalents/g), declining rapidly thereafter to 0.15 ug equivalents/g. Within 24 hours 41% of the radioactivity was excreted in the urine. After 96 hours a mean of 44% of the radio-activity was excreted. Tritium exchange was observed both in plasma and urine. Following freeze-drying, the mean loss of radioactivity 96 hours after dosing was 87% and 37% in plasma and urine, respectively

Male Wistar albino rats were administered 0.23 umol (1,2-3H) dexamethasone/kg bw, ip. Urine and feces were collected up to 4 days after treatment. Within 96 hours 74% of the dose was excreted, 30% in the urine and 44% in the feces

For more Absorption, Distribution and Excretion (Complete) data for DEXAMETHASONE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Male Wistar albino rats were administered (3)H-dexamethasone orally at a dose of 1.14 nmol/kg bw. Thirty-one percent of the administered radioactivity was excreted in the urine within 4 days (most of it within the first 24 hours) as unconjugated metabolites. Unchanged dexamethasone accounted for 14%, 6-hydroxydexamethasone for 7.4%, and 20-dihydrodexamethasone for 1.1% of the urine radioactivity.

In the urine of rats administered 0.23 umol/kg bw (1,2-3H)- dexamethasone ip, 10% of the administered radioactivity was associated with one polar metabolite of dexamethasone, likely to be 6-hydroxy-dexamethasone

No parent compound could be detected in urine of patients after oral administration of a small dose of dexamethasone (<4 mg/day) for a few weeks. However, 60% was recovered as 6-beta-hydroxy-dexamethasone and 5-10% as 6-beta-hydroxy-20-dihydrodexamethasone. After the administration of about 15 mg dexamethasone/day metabolism occurred by an additional route involving epoxidation and subsequent hydrolysis, resulting in glycol formation in ring A

Dexamethasone has known human metabolites that include 6-alpha-OH DEXAMETHASONE and 6-beta-OH DEXAMETHASONE.

Hepatic.

Associated Chemicals

21-Isonicotinate dexamethasone;2265-64-7

Dexamethasone sodium phosphate;2392-39-4

Wikipedia

Drug Warnings

Excreted in breast milk; nursing by mothers receiving pharmacologic doses not recommended.

/Dexamethasone/ is distributed into breast milk. Nursing while receiving pharmacologic doses of dexamethasone is not recommended.

Dexamethasone inhalation is not recommended for use in asthma because it has demonstrated a significantly higher incidence of systemic effects with no additional benefit over other inhaled corticosteroids. The high ratio of systemic glucocorticoid activity to local anti-inflammatory activity of inhaled dexamethasone may be due to its greater water solubility and longer metabolic hal life after absorption relative to the other inhaled corticosteroids.

For more Drug Warnings (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Biological Half Life

190 minutes (plasma) /Dexamethasone sodium phosphate/

Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations.

Use Classification

Human drugs -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> GLUCOCORTICOSTEROID; -> JECFA Functional Classes

Pharmaceuticals -> Systemic hormonal preparations -> Corticosteroids for systemic use -> Glucocorticoids

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Dexamethasone content in drug substance and elixir is detd by normal phase LC using quaternary mobile phase with controlled water content, UV detection at 254 nm, and cortisone as internal std. identity is confirmed in bulk drug substance and elixir by TLC and in drug substance by IR spectroscopy and relative LC retention time ratios. Alcohol content in elixir is detd by GC on porous polymer column using internal std and FID.

Analyte: dexamethasone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: dexamethasone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DEXAMETHASONE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dexamethasone; matrix: blood, urine; procedure: capillary electrophoresis (capillary electrochromatography) with ultraviolet detection at 240 nm; limit of detection: 390 ng/mL

Analyte: dexamethasone; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 245 nm; limit of detection: 1-10 ng/mL

Analyte: dexamethasone; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 5 nM

For more Clinical Laboratory Methods (Complete) data for DEXAMETHASONE (12 total), please visit the HSDB record page.

Interactions

The central interference induced by dexamethasone and RU-38486, (a glucocorticoid receptor antagonist) on morphine antinociception were studied by using the tail flick test in mice. Dexamethasone, injected intracerebrally 10 min before morphine, dose dependently reduced morphine antinociception, whereas RU-38486 which was injected with the same lag time, potentiated it. When dexamethasone and RU-38486 were administered together intracerebrally, 10 min before morphine, an overall reduction of morphine antinociception was observed, similar to that observed with dexamethasone pretreatment only. The present results strongly suggest a central site of interaction for dexamethasone and RU-38486 on morphine antinociception; the short latency and the dose related slope for this interaction may suggest a mechanism at least in part different from the glucocorticoid induced genomic activation.

Acute myelomonocytic leukemia develops in 10-30% of irradiated (300 rad) SJL/J mice, after a lag period of around one yr. Additional treatment with dexamethasone shortly after irradiation increased leukemia incidence up to 50%. Experiments were conducted in order to demonstrate the existence of preleukemic cells in irradiated mice and to explore the possible role of dexamethasone, cyclophosphamide, and different hemopoietic growth factors on their promotion to overt leukemia. Transplantation of bone marrow cells from mice exposed to 300 rad plus dexamethasone into appropriate recipients, performed 4-5 mo after leukemogenic treatment, resulted in acute myeloid leukemia development of donor origin in 70% of the recipients. Transfer of fractionated preleukemic bone marrow showed that the highest acute myeloid leukemia incidence developed in the recipients of fractions enriched in early hemopoietic precursors. The promoting effect of dexamethasone on preleukemic cells was confirmed by demonstrating its similar coleukemogenic effect whether administered within several hr or 130 days after radiation. Treatment with cyclophosphamide shortly after radiation could not replace the dexamethasone effect but was found to be complementary to the coleukemogenic effect of dexamethasone. Early administration of hemopoietic growth factors (starting 14 days after radiation and dexamethasone) showed that colony stimulating factor 1 increased the acute myeloid leukemia incidence (75%) and reduced its latency. Treatment with recombinant granulocyte colony stimulating factor had a reduced effect and recombinant granulocyte-macrophage colony stimulating factor had no promoting effect. However, administration of different factors several months after the leukemogenic treatment revealed that recombinant granulocyte-macrophage colony stimulating factor increased acute myeloid leukemia incidence (75%) and shortened its latency, whereas recombinant granulocyte colony stimulating factor and colony stimulating factor 1 had no effect. In contrast, the late administration of recombinant interleukin 6 reduced acute myeloid leukemia incidence significantly (23%). The present results indicate that murine radiation induced acute myeloid leukemia is a multiphase process involving radiation induced preleukemia that can be promoted by different treatments.

It was of interest to determine if pregnenolone-16 alpha-carbonitrile, as well as another steroid microsomal enzyme inducer, dexamethasone, would decrease the toxicity of acetaminophen in mice, another species sensitive to acetaminophen hepatotoxicity. Mice were pretreated with pregnenolone-16 alpha-carbonitrile or dexamethasone (100 and 75 mg/kg, ip, for 4 days, respectively) and were given acetaminophen (300-500 mg/kg, ip). Twenty-four hours after acetaminophen administration, liver injury was assessed by measuring serum activities of sorbitol dehydrogenase and alanine aminotransferase and by histopathological examination. Neither pregnenolone-16 alpha-carbonitrile nor dexamethasone protected markedly against acetaminophen hepatotoxicity in mice; pregnenolone-16 alpha-carbonitrile tended to decrease acetaminophen induced hepatotoxicity, whereas dexamethasone was found to enhance acetaminophen induced hepatotoxicity and it produced some hepatotoxicity itself. Dexamethasone decreased the glutathione concn (36%) in liver and increased the biliary excretion of acetaminophen-glutathione, which reflects the activation of acetaminophen, whereas pregnenolone-16 alpha-carbonitrile produced neither effect. Thus, whereas pregnenolone-16 alpha-carbonitrile has been shown to markedly decrease the hepatotoxicity of acetaminophen in hamsters, apparently by decreasing the isoform of p450 responsible for activating acetaminophen to N-acetyl-p-benzoquinoneimine, this does not occur in mice after induction with either pregnenolone-16 alpha-carbonitrile or dexamethasone. In contrast, dexamethasone enhances acetaminophen hepatotoxicity apparently by decreasing liver glutathione levels and increasing the activation of acetaminophen to a cytotoxic metabolite.

For more Interactions (Complete) data for DEXAMETHASONE (26 total), please visit the HSDB record page.

Stability Shelf Life

Dexamethasone sodium phosphate injection is heat labile and must not be autoclaved. Dexamethasone preparations should generally be stored at a temperature less than 40 °C, preferably between 15-30 °C. /Dexamethasone sodium phosphate/

Dates

2. Black R, Grodzinsky AJ. Dexamethasone: chondroprotective corticosteroid or catabolic killer? Eur Cell Mater. 2019 Nov 22;38:246-263. doi: 10.22203/eCM.v038a17. PMID: 31755076; PMCID: PMC7211090.

3. Li J, Chen R, Yao QY, Liu SJ, Tian XY, Hao CY, Lu W, Zhou TY. Time-dependent pharmacokinetics of dexamethasone and its efficacy in human breast cancer xenograft mice: a semi-mechanism-based pharmacokinetic/pharmacodynamic model. Acta Pharmacol Sin. 2018 Mar;39(3):472-481. doi: 10.1038/aps.2017.153. Epub 2017 Nov 9. PMID: 29119968; PMCID: PMC5843834.

4. Marhofer P, Hopkins PM. Dexamethasone in regional anaesthesia: travelling up a blind alley? Anaesthesia. 2019 Aug;74(8):969-972. doi: 10.1111/anae.14700. Epub 2019 May 8. PMID: 31069786.

5. Blanchard D, Wissen KV. Adverse Effects of Dexamethasone in Surgical Patients. Am J Nurs. 2019 Dec;119(12):19. doi: 10.1097/01.NAJ.0000615756.25925.23. PMID: 31764043.

Explore Compound Types